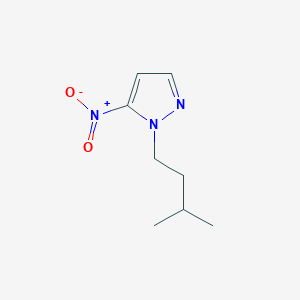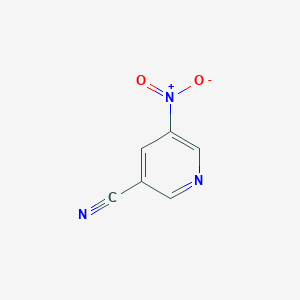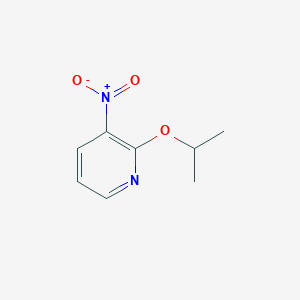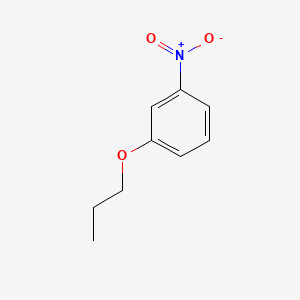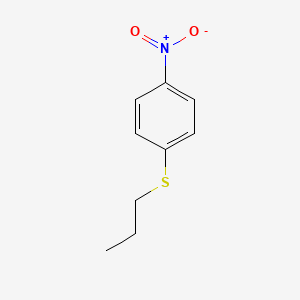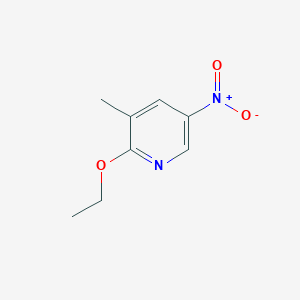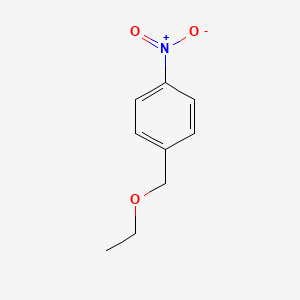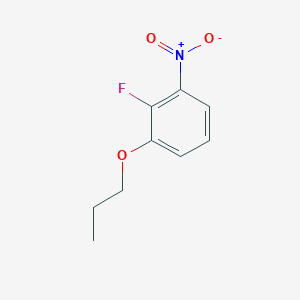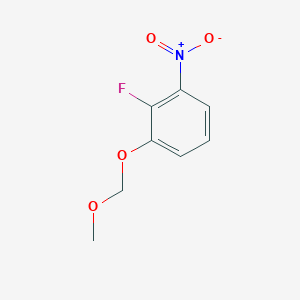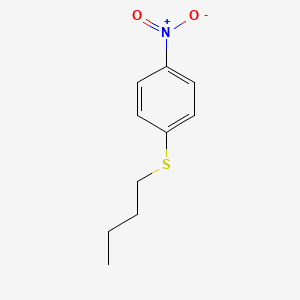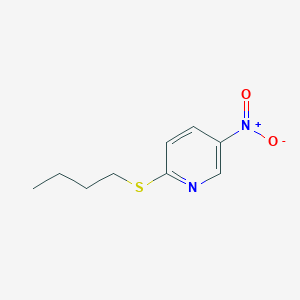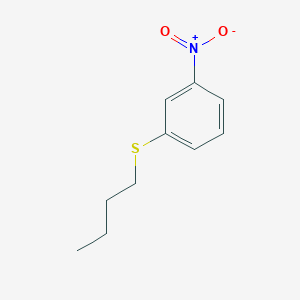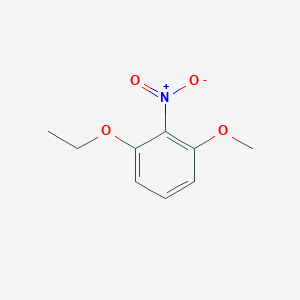
2-(2-Methylpropoxy)-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropoxy)-3-nitropyridine is an organic compound belonging to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the third position and a 2-methylpropoxy group at the second position
准备方法
Synthetic Routes and Reaction Conditions
-
Nitration of 2-(2-Methylpropoxy)pyridine: : The synthesis of 2-(2-Methylpropoxy)-3-nitropyridine can be achieved through the nitration of 2-(2-Methylpropoxy)pyridine. This reaction typically involves the use of a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position on the pyridine ring.
-
Industrial Production Methods: : Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall safety of the process.
化学反应分析
Types of Reactions
-
Reduction: : 2-(2-Methylpropoxy)-3-nitropyridine can undergo reduction reactions to convert the nitro group into an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles. For example, reaction with sodium methoxide can lead to the formation of methoxy derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products
Reduction: 2-(2-Methylpropoxy)-3-aminopyridine.
Substitution: 2-(2-Methylpropoxy)-3-methoxypyridine.
科学研究应用
2-(2-Methylpropoxy)-3-nitropyridine has several applications in scientific research:
-
Medicinal Chemistry: : It serves as an intermediate in the synthesis of pharmaceutical compounds. The nitro group can be transformed into various functional groups, enabling the creation of diverse molecules with potential therapeutic properties.
-
Materials Science: : The compound can be used in the development of novel materials, including polymers and coatings, due to its unique chemical properties.
-
Biological Studies: : It can be employed in the study of enzyme interactions and inhibition, particularly in the context of nitroaromatic compounds.
-
Industrial Applications: : The compound’s derivatives may be used in the production of agrochemicals and dyes.
作用机制
The mechanism by which 2-(2-Methylpropoxy)-3-nitropyridine exerts its effects depends on the specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The molecular targets and pathways involved vary based on the derivative and its intended use.
相似化合物的比较
Similar Compounds
2-(2-Methylpropoxy)-4-nitropyridine: Similar structure but with the nitro group at the fourth position.
2-(2-Methylpropoxy)-5-nitropyridine: Nitro group at the fifth position.
2-(2-Methylpropoxy)-6-nitropyridine: Nitro group at the sixth position.
Uniqueness
2-(2-Methylpropoxy)-3-nitropyridine is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs.
Would you like more detailed information on any specific section?
属性
IUPAC Name |
2-(2-methylpropoxy)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-7(2)6-14-9-8(11(12)13)4-3-5-10-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIAWMKBDINUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane](/img/structure/B8025800.png)
